Manganese(2+);phosphenic acid;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

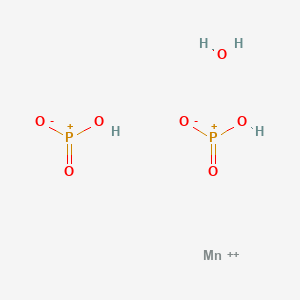

“Manganese(2+);phosphenic acid;hydrate” is a compound involving manganese, phosphoric acid, and water . Manganese (II) phosphate is an inorganic compound with the chemical formula Mn3(PO4)2 . It is a hygroscopic purple solid that absorbs moisture to form the pale-green monohydrate .

Synthesis Analysis

Manganese phosphate monohydrate is produced by the reaction of an Mn (II) salt, such as manganese (II) sulfate, and phosphoric acid, followed by oxidation by nitric acid . Another method of producing the monohydrate is by the comproportionation of permanganate and Mn (II) in phosphoric acid .Molecular Structure Analysis

The molecular structure of “Manganese(2+);phosphenic acid;hydrate” involves manganese ions, phosphate ions, and water molecules . The exact structure can vary depending on the specific conditions and the ratio of the components.Chemical Reactions Analysis

Manganese phosphates often combine with iron phosphates through paragenesis . In the process of paragenesis, each mineral affects the manner in which the other is crystallized . The minerals combine in isomorphic series, meaning that they crystallize in similar forms, producing a sequence of solids .Physical And Chemical Properties Analysis

Manganese dissolves in acids with liberation of hydrogen and formation of Mn (II) salts. Hot concentrated sulfuric acid dissolves manganese with evolution of SO2, and nitric acid with evolution of hydrogen, nitrogen, and dinitrogen monoxide .将来の方向性

There is ongoing research into the use of manganese-based superstructures for water-splitting-based renewable energy research . Manganese (II) phosphate nanosheet assembly with asymmetric out-of-plane Mn centers has been reported for efficient electrocatalytic water oxidation in neutral aqueous solutions . This study delivers a convenient strategy to prepare unique nanosheet assemblies for electrocatalysis and fundamental understandings of oxygen evolution chemistry .

特性

IUPAC Name |

manganese(2+);phosphenic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2HO3P.H2O/c;2*1-4(2)3;/h;2*(H,1,2,3);1H2/q+2;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDCPSSBKYBCGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[P+](=O)[O-].O[P+](=O)[O-].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnO7P2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721217 |

Source

|

| Record name | manganese(2+);phosphenic acid;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(2+);phosphenic acid;hydrate | |

CAS RN |

109135-78-6 |

Source

|

| Record name | manganese(2+);phosphenic acid;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)